molecular formula C11H12ClN3O2S B15305572 Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate

Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate

Cat. No.: B15305572
M. Wt: 285.75 g/mol
InChI Key: HNOGDDQPHWRBDY-UHFFFAOYSA-N
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Description

tert-butyl N-{2-chlorothieno[2,3-d]pyrimidin-4-yl}carbamate: is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butyl carbamate group enhances the compound’s stability and solubility, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-chlorothieno[2,3-d]pyrimidin-4-yl}carbamate typically involves multiple steps:

    Formation of Thieno[2,3-d]pyrimidine Core:

    Substitution Reaction:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

  • Substitution reactions yield various substituted thieno[2,3-d]pyrimidines.
  • Oxidation and reduction reactions modify the functional groups on the thieno[2,3-d]pyrimidine ring.
  • Hydrolysis yields the corresponding amine and tert-butanol.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
  • Employed in the study of reaction mechanisms and structure-activity relationships.

Biology:

Medicine:

  • Explored as a potential therapeutic agent for treating bacterial and fungal infections.
  • Evaluated for its anticancer properties due to its ability to inhibit cell proliferation.

Industry:

  • Utilized in the development of new materials with specific electronic properties.
  • Applied in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-chlorothieno[2,3-d]pyrimidin-4-yl}carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine
  • 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine

Comparison:

Uniqueness:

  • The presence of the tert-butyl carbamate group in tert-butyl N-{2-chlorothieno[2,3-d]pyrimidin-4-yl}carbamate enhances its stability and solubility, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

tert-butyl N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate

InChI

InChI=1S/C11H12ClN3O2S/c1-11(2,3)17-10(16)14-7-6-4-5-18-8(6)15-9(12)13-7/h4-5H,1-3H3,(H,13,14,15,16)

InChI Key

HNOGDDQPHWRBDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=CSC2=NC(=N1)Cl

Origin of Product

United States

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